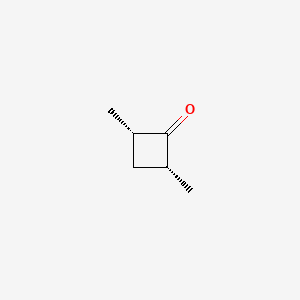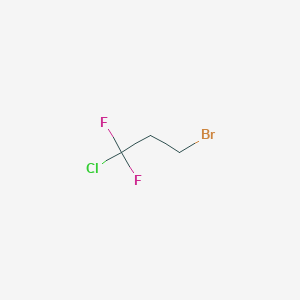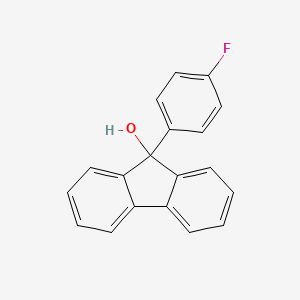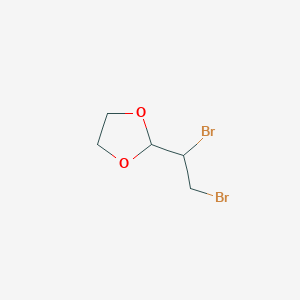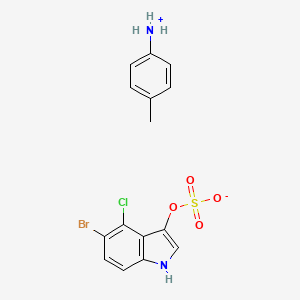
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is a complex organic molecule that combines an indole derivative with a sulfate group and a substituted aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium typically involves multiple steps. The initial step often includes the bromination and chlorination of an indole derivative to form 5-bromo-4-chloro-1H-indole. This is followed by the introduction of a sulfate group, which can be achieved through sulfonation reactions. The final step involves the formation of the (4-methylphenyl)azanium moiety, which can be synthesized through the reaction of 4-methylaniline with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its indole moiety is known to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the indole ring suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The (4-methylphenyl)azanium moiety can interact with cellular membranes, influencing the compound’s distribution and activity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid: Another indole derivative with similar structural features.
5-bromo-4-chloro-1H-indol-3-yl phosphate sodium: A compound with a phosphate group instead of a sulfate group.
4-chloro-1H-indole-3-carbaldehyde: A simpler indole derivative with a different functional group.
Uniqueness
The uniqueness of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfate group and a substituted aniline moiety makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C15H14BrClN2O4S |
|---|---|
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
Clave InChI |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


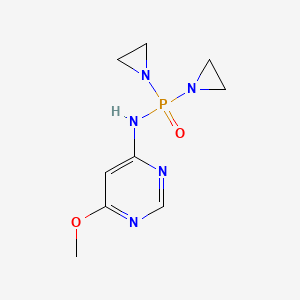
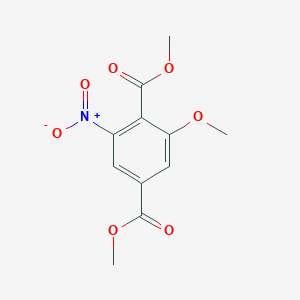
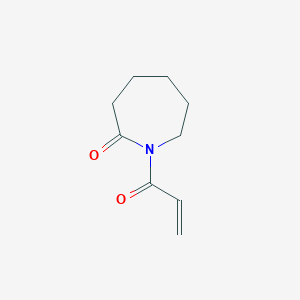
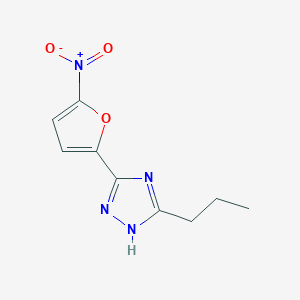

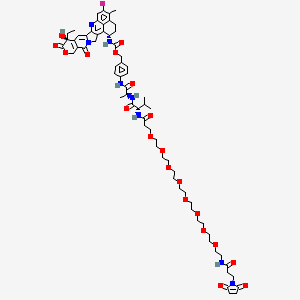
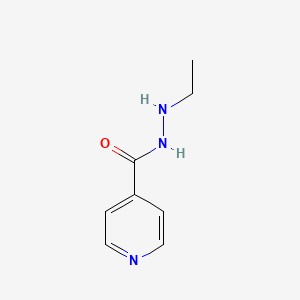
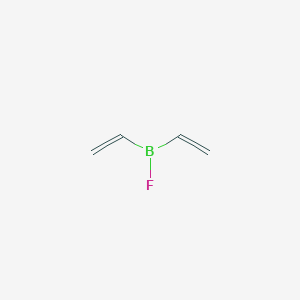
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

